1-Phenylcyclopropane-1-sulfonamide 1-Phenylcyclopropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13335781
InChI: InChI=1S/C9H11NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12)
SMILES: C1CC1(C2=CC=CC=C2)S(=O)(=O)N
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol

1-Phenylcyclopropane-1-sulfonamide

CAS No.:

Cat. No.: VC13335781

Molecular Formula: C9H11NO2S

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylcyclopropane-1-sulfonamide -

Specification

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
IUPAC Name 1-phenylcyclopropane-1-sulfonamide
Standard InChI InChI=1S/C9H11NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12)
Standard InChI Key QMLBDQXYMKUDPG-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=CC=C2)S(=O)(=O)N
Canonical SMILES C1CC1(C2=CC=CC=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

1-Phenylcyclopropane-1-sulfonamide (C9_9H11_{11}NO2_2S) consists of a cyclopropane ring substituted at the 1-position with a phenyl group and a sulfonamide moiety (-SO2_2NH2_2). The cyclopropane ring introduces significant angle strain, which influences reactivity and conformational stability . Key identifiers include:

PropertyValue
Molecular Weight209.26 g/mol
IUPAC Name1-Phenylcyclopropane-1-sulfonamide
SMILESC1CC1(C2=CC=CC=C2)S(=O)(=O)N
InChI KeyPMOTYADHFATPGX-UHFFFAOYSA-N
PubChem CID17873214
AppearanceWhite to off-white powder

The sulfonamide group enhances hydrogen-bonding capacity, making the compound soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of cyclopropane-containing compounds typically involves α-alkylation of nitriles or ketones with dihaloalkanes. For 1-phenylcyclopropane derivatives, 2-phenylacetonitrile undergoes cyclopropanation using 1,2-dibromoethane under basic conditions . Optimized conditions (60°C, tetra-nn-butylammonium bromide as a phase-transfer catalyst) yield 1-phenylcyclopropanecarbonitrile in 85% efficiency . Subsequent hydrolysis of the nitrile to a carboxylic acid and coupling with amines generates carboxamide derivatives, though analogous steps for sulfonamide formation require substitution with sulfonyl chloride intermediates .

Sulfonamide Functionalization

Physicochemical and Spectroscopic Data

Spectral Characterization

  • NMR: 1^1H NMR spectra of analogous sulfonamides show aromatic protons (δ 7.2–7.8 ppm), cyclopropane CH2_2 groups (δ 1.2–1.8 ppm), and sulfonamide NH2_2 (δ 5.5–6.0 ppm) .

  • MS: ESI-MS typically exhibits [M+H]+^+ peaks at m/z 210.1 .

Thermal Stability

The compound remains stable at room temperature but decomposes above 200°C, as indicated by thermogravimetric analysis of related sulfonamides .

Biological Activity and Applications

Antimicrobial Properties

Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria, disrupting folate synthesis . While 1-phenylcyclopropane-1-sulfonamide’s antibacterial efficacy is unstudied, structural analogs like sulfamethazine and sulfadiazine demonstrate broad-spectrum activity .

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